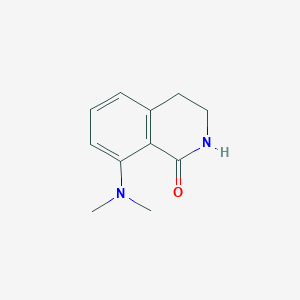
8-(1-Boc-3-pyrrolidinyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(1-Boc-3-pyrrolidinyl)quinoline is a chemical compound that features a quinoline ring substituted with a tert-butoxycarbonyl (Boc) protected pyrrolidine group at the 8-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the transition-metal-free synthesis, which involves the reaction of tert-butyl 3-(1-pyrrolidinyl)crotonate with nitrobenzenes in the presence of pivaloyl chloride and triethylamine . This method allows for the formation of the quinoline ring from a substrate bearing a pyrrolidinyl ring.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the transition-metal-free synthesis method mentioned above can be adapted for larger-scale production, ensuring the purity and yield required for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 8-(1-Boc-3-pyrrolidinyl)quinoline can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized to form quinoline 1-oxides.
Substitution: The Boc-protected pyrrolidine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Peracids are commonly used for the oxidation of quinoline rings to quinoline 1-oxides.
Substitution: Various halogenated reagents can be used for substitution reactions, often in the presence of a base such as triethylamine.
Major Products:
Oxidation: Quinoline 1-oxides.
Substitution: Substituted quinoline derivatives with different functional groups replacing the Boc-protected pyrrolidine group.
Applications De Recherche Scientifique
8-(1-Boc-3-pyrrolidinyl)quinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds, including potential antimalarial and antitumor agents.
Organic Synthesis:
Biological Studies: Researchers use this compound to study the biological activity of quinoline derivatives and their potential therapeutic effects.
Mécanisme D'action
similar quinoline derivatives are known to interact with various molecular targets, including enzymes and receptors, through mechanisms such as enzyme inhibition and receptor binding . The Boc-protected pyrrolidine group may influence the compound’s interaction with these targets by affecting its solubility and stability.
Comparaison Avec Des Composés Similaires
3-(1-Pyrrolidinyl)quinoline: Lacks the Boc protection, making it more reactive in certain chemical reactions.
Quinoline 1-oxides: Oxidized derivatives of quinoline with different biological activities.
Uniqueness: 8-(1-Boc-3-pyrrolidinyl)quinoline is unique due to the presence of the Boc-protected pyrrolidine group, which provides stability and allows for selective reactions. This makes it a valuable intermediate in the synthesis of more complex molecules with potential biological activities.
Propriétés
Formule moléculaire |
C18H22N2O2 |
|---|---|
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
tert-butyl 3-quinolin-8-ylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H22N2O2/c1-18(2,3)22-17(21)20-11-9-14(12-20)15-8-4-6-13-7-5-10-19-16(13)15/h4-8,10,14H,9,11-12H2,1-3H3 |
Clé InChI |
UCJHTFLZGBQDHA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC=CC3=C2N=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2,7-dimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B15332074.png)


